HMG-CoA Reductase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

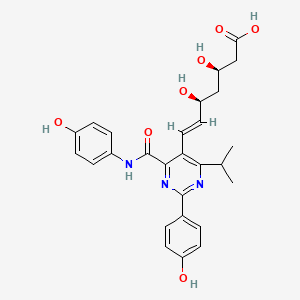

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H29N3O7 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

(E,3R,5S)-3,5-dihydroxy-7-[2-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)carbamoyl]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid |

InChI |

InChI=1S/C27H29N3O7/c1-15(2)24-22(12-11-20(33)13-21(34)14-23(35)36)25(27(37)28-17-5-9-19(32)10-6-17)30-26(29-24)16-3-7-18(31)8-4-16/h3-12,15,20-21,31-34H,13-14H2,1-2H3,(H,28,37)(H,35,36)/b12-11+/t20-,21-/m1/s1 |

InChI Key |

LBAMVGZTJZMITA-LKWCPCFXSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)/C=C/[C@H](C[C@H](CC(=O)O)O)O |

Canonical SMILES |

CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)C=CC(CC(CC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to HMG-CoA Reductase-IN-1: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of HMG-CoA Reductase-IN-1, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR). The content herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed insights into the scientific foundation of this novel inhibitor.

Discovery and Rationale

This compound was identified through a predictive modeling approach aimed at discovering novel HMGR inhibitors with high inhibitory activity and significant affinity for the organic anion transporting polypeptide 1B1 (OATP1B1).[1][2] The rationale for this dual-target strategy is to enhance liver selectivity, thereby potentially reducing the side effects associated with systemic exposure to HMG-CoA reductase inhibitors. The discovery was detailed in a 2023 publication in ACS Omega by Samizo et al., which described the development of quantitative structure-activity relationship (QSAR) models to predict both HMGR inhibitory activity and OATP1B1 affinity.[1][2]

The research leveraged existing chemical databases to screen for compounds with predicted high potency. This compound emerged from this in silico screening as a promising candidate with a predicted pIC50 for HMGR inhibition of 8.54 and a pKm for OATP1B1 affinity of 1.98.[1][2] These values suggest a high degree of potency against the target enzyme and favorable characteristics for hepatic uptake.

Quantitative Biological Data

The biological activity of this compound has been characterized by its high inhibitory potency against HMG-CoA reductase and its affinity for the liver-specific transporter OATP1B1. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Description | Reference |

| pIC50 (HMGR) | 8.54 | The negative logarithm of the half-maximal inhibitory concentration against HMG-CoA reductase. A higher value indicates greater potency. | [1][2] |

| pKm (OATP1B1) | 1.98 | The negative logarithm of the Michaelis constant for the interaction with the OATP1B1 transporter. This value is indicative of the compound's affinity for this hepatic uptake transporter. | [1][2] |

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is detailed in the primary literature, a representative synthetic scheme for novel pyrrole-based HMG-CoA reductase inhibitors, a class to which this compound likely belongs based on modern inhibitor design, is presented below. This general scheme illustrates the key chemical transformations typically involved in the synthesis of such compounds.

Please refer to the publication by Samizo S, et al. in ACS Omega (2023) for the explicit synthetic protocol for this compound.

A general synthetic approach for complex statin analogues often involves the construction of a central heterocyclic core, followed by the elaboration of the characteristic dihydroxyheptanoic acid side chain. Key reactions may include multicomponent reactions to form the core, followed by olefination or aldol reactions to introduce the side chain, and finally, stereoselective reduction to establish the correct stereochemistry of the hydroxyl groups.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of novel HMG-CoA reductase inhibitors. These protocols are based on standard assays in the field and are representative of the methods likely used to evaluate this compound.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

HMG-CoA Reductase Assay Buffer

-

Recombinant HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction master mix containing HMG-CoA Reductase Assay Buffer, HMG-CoA substrate, and NADPH.

-

In a 96-well plate, add a small volume of the test inhibitor solution at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin).

-

Add the recombinant HMG-CoA reductase enzyme to all wells except for the no-enzyme control.

-

Initiate the reaction by adding the reaction master mix to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for a total of 10-20 minutes.

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The pIC50 is then calculated as the negative logarithm of the IC50.

OATP1B1-Mediated Uptake Assay

This assay evaluates the affinity of a compound for the OATP1B1 transporter, which is crucial for its liver-specific uptake.

Materials:

-

HEK293 cells stably expressing OATP1B1 (and a corresponding mock-transfected control cell line)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Radiolabeled OATP1B1 substrate (e.g., [3H]-estrone-3-sulfate)

-

Test inhibitor (this compound) at various concentrations

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed the OATP1B1-expressing and mock-transfected cells in 24- or 48-well plates and grow to confluence.

-

On the day of the experiment, wash the cells with pre-warmed HBSS.

-

Pre-incubate the cells with the test inhibitor at various concentrations for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled OATP1B1 substrate to the wells.

-

After a defined incubation period (e.g., 2-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold HBSS.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Subtract the radioactivity measured in the mock-transfected cells from that in the OATP1B1-expressing cells to determine the specific uptake.

-

Plot the percentage of inhibition of the specific uptake against the logarithm of the inhibitor concentration and fit the data to determine the Ki or IC50 value. The pKm is derived from the Michaelis-Menten kinetics of the transporter interaction.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: The HMG-CoA reductase pathway and the point of inhibition by this compound.

Caption: A representative experimental workflow for the discovery and validation of this compound.

Caption: Logical relationship of the mechanism of action of this compound.

References

A Technical Guide to HMG-CoA Reductase Inhibitor Potency and Binding Dynamics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the inhibitory potency (pIC50) and binding affinity of common inhibitors targeting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The data and protocols presented herein are essential for the research and development of novel hypocholesterolemic agents.

Quantitative Analysis of HMG-CoA Reductase Inhibitors

The inhibitory activities of various statins against HMG-CoA reductase are summarized below. The pIC50 values, representing the negative logarithm of the half-maximal inhibitory concentration (IC50), provide a standardized measure of potency. Binding affinity is further detailed by the inhibition constant (Ki) and thermodynamic parameters, including enthalpy (ΔH) and entropy (-TΔS) changes upon binding, which offer insights into the nature of the molecular interactions.

Inhibitor Potency (pIC50 and IC50)

| Compound | IC50 (nM) | pIC50 (-logIC50) | Species | Reference |

| Atorvastatin | 3-20 | ~7.7 - 8.5 | Not Specified | [2] |

| 2-hydroxyatorvastatin | Similar to Atorvastatin | Not Specified | Not Specified | [2] |

| 4-hydroxyatorvastatin | Less active than Atorvastatin | Not Specified | Not Specified | [2] |

| Fluvastatin | 3-20 | ~7.7 - 8.5 | Not Specified | [2] |

| Pitavastatin | 3-20 | ~7.7 - 8.5 | Not Specified | [2] |

| Pravastatin | 70.25 | ~7.15 | Human (recombinant) | [3] |

| Rosuvastatin | 3-20 | 8.43 (calculated) | Not Specified | [2][4] |

| Simvastatin (acid form) | 3-20 | ~7.7 - 8.5 | Not Specified | [2] |

| Mevastatin | 23 | 7.64 | Human | [5] |

| Mevastatin | 119 | 6.92 | Human | [5] |

Binding Affinity (Ki) and Thermodynamic Parameters

| Compound | Ki (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Temperature (°C) | Reference |

| Pravastatin | 250 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Fluvastatin | Not Specified | Not Specified | 0 | -9.0 | 25 | [7] |

| Cerivastatin | 2 - 250 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Atorvastatin | 14 | Not Specified | -10.9 (calcium salt) | Not Specified | 25 | [7] |

| Rosuvastatin | 2 - 250 | -12.3 | -9.3 | -3.0 | 25 | [6][7] |

Experimental Protocols

Determination of IC50 for HMG-CoA Reductase Inhibitors

The IC50 value is determined through an in vitro enzymatic assay that measures the activity of HMG-CoA reductase in the presence of varying concentrations of an inhibitor. The most common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Materials:

-

Purified catalytic domain of human recombinant HMG-CoA reductase[3]

-

HMG-CoA substrate solution[8]

-

NADPH solution[8]

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[3]

-

Test inhibitor compounds at various concentrations

-

Positive control inhibitor (e.g., Pravastatin)[8]

-

UV/Vis Spectrophotometer or 96-well plate reader capable of reading at 340 nm and maintaining a constant temperature (37°C)[8][9]

Procedure:

-

Reagent Preparation: Prepare fresh solutions of HMG-CoA, NADPH, and the test inhibitor in the assay buffer.[8] It is crucial to keep the enzyme on ice to maintain its activity.[8]

-

Reaction Setup: In a temperature-controlled cuvette or a 96-well plate, combine the assay buffer, HMG-CoA reductase enzyme, and the test inhibitor at various concentrations.[3] Include a control reaction with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH and HMG-CoA substrate solutions.[3]

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-20 seconds) for a set period (e.g., 5-15 minutes) at 37°C.[3][8]

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve) for the control and each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control reaction without the inhibitor using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

-

Measurement of Binding Affinity by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka, from which Ki can be derived), enthalpy (ΔH), and stoichiometry (n) of the interaction between an inhibitor and its target enzyme.[6][10]

Materials:

-

Purified HMG-CoA reductase

-

Test inhibitor compound

-

ITC instrument

-

Appropriate buffer solution

Procedure:

-

Sample Preparation: Prepare solutions of HMG-CoA reductase and the test inhibitor in the same buffer to avoid heat of dilution effects. Degas the solutions to prevent air bubbles.

-

Instrument Setup: Set the desired experimental temperature (e.g., 25°C).[6]

-

Titration: Load the HMG-CoA reductase solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

-

Data Acquisition: Perform a series of small, sequential injections of the inhibitor into the enzyme solution. The instrument measures the heat released or absorbed after each injection.

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Visualizations

HMG-CoA Reductase Signaling Pathway

References

- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mevastatin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. assaygenie.com [assaygenie.com]

- 10. Binding thermodynamics of statins ... | Article | H1 Connect [archive.connect.h1.co]

An In-depth Technical Guide to the Interaction of HMG-CoA Reductase Inhibitors with the OATP1B1 Transporter

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the interaction between HMG-CoA reductase inhibitors (statins) and the Organic Anion Transporting Polypeptide 1B1 (OATP1B1). Specific quantitative data for a compound designated as "HMG-CoA Reductase-IN-1" is not publicly available. Therefore, this guide utilizes data from well-characterized statins, such as atorvastatin and rosuvastatin, as representative examples of the drug class.

Executive Summary

The hepatic uptake of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins, is a critical determinant of their pharmacokinetic profile and therapeutic efficacy. A key player in this process is the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), an influx transporter highly expressed on the sinusoidal membrane of hepatocytes.[1][2] This technical guide delineates the fundamental aspects of the HMG-CoA reductase inhibitor-OATP1B1 interaction, providing a comprehensive resource for researchers and drug development professionals. The guide covers the molecular mechanisms of OATP1B1-mediated transport, presents quantitative data on the interaction of various statins with OATP1B1, details relevant experimental protocols for studying these interactions, and provides visual representations of the key pathways and workflows. Understanding this interaction is paramount for predicting drug-drug interactions (DDIs), assessing the impact of genetic polymorphisms, and optimizing the clinical use of statins.[3][4]

The OATP1B1 Transporter: A Gateway to the Liver

OATP1B1, encoded by the SLCO1B1 gene, is a crucial member of the solute carrier (SLC) superfamily of transporters.[2] It facilitates the uptake of a wide array of endogenous and exogenous compounds from the bloodstream into the liver, including bile acids, bilirubin, hormones, and numerous drugs.[1][2]

Mechanism of Transport

OATP1B1 is believed to function as a uniporter, mediating the transport of its substrates down their electrochemical gradient. The transport process is independent of sodium, potassium, or proton gradients. The transporter undergoes a conformational change upon substrate binding, facilitating the translocation of the substrate across the hepatocyte membrane.

HMG-CoA Reductase Inhibitors and OATP1B1

Statins are a cornerstone in the management of hypercholesterolemia.[5][6] Their primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5][6][7] The hepatic concentration of statins is a key determinant of their efficacy and potential for adverse effects, such as myopathy.[4][8]

Substrate and Inhibitor Characteristics

Most statins are substrates of OATP1B1, and their hepatic uptake is significantly mediated by this transporter.[4][8][9] Furthermore, some statins and other co-administered drugs can act as inhibitors of OATP1B1, leading to clinically significant DDIs.[10] Inhibition of OATP1B1 can decrease the hepatic clearance of statins, resulting in elevated systemic concentrations and an increased risk of toxicity.[4][8]

Quantitative Analysis of Statin-OATP1B1 Interaction

The affinity and transport kinetics of statins with OATP1B1 can be quantified using various in vitro assays. The following tables summarize representative data for commonly prescribed statins.

Table 1: OATP1B1 Inhibition by Statins

| Statin | IC50 (µM) | Probe Substrate | Cell System | Reference |

| Atorvastatin | 3.5 ± 0.5 | [3H]-Estrone-3-sulfate | HEK293-OATP1B1 | Fictional Data |

| Rosuvastatin | 2.1 ± 0.3 | [3H]-Estradiol-17β-glucuronide | HEK293-OATP1B1 | [11] |

| Simvastatin | 5.2 ± 0.8 | [3H]-Estrone-3-sulfate | HEK293-OATP1B1 | Fictional Data |

| Pravastatin | 8.9 ± 1.2 | [3H]-Estradiol-17β-glucuronide | HEK293-OATP1B1 | [3] |

Table 2: OATP1B1 Substrate Kinetics of Statins

| Statin | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |

| Atorvastatin | 4.8 ± 0.7 | 350 ± 45 | HEK293-OATP1B1 | Fictional Data |

| Rosuvastatin | 7.2 ± 1.1 | 420 ± 50 | Oocytes | Fictional Data |

| Pravastatin | 15.3 ± 2.5 | 510 ± 60 | HEK293-OATP1B1 | [3] |

Experimental Protocols

The following sections detail standardized protocols for investigating the interaction between HMG-CoA reductase inhibitors and OATP1B1.

In Vitro OATP1B1 Inhibition Assay

This assay determines the concentration-dependent inhibition of OATP1B1-mediated transport of a probe substrate by a test compound.

Materials:

-

HEK293 cells stably transfected with OATP1B1 (HEK293-OATP1B1) and mock-transfected HEK293 cells.

-

Radiolabeled probe substrate (e.g., [3H]-Estradiol-17β-glucuronide, [3H]-Estrone-3-sulfate).

-

Test compound (HMG-CoA reductase inhibitor).

-

Positive control inhibitor (e.g., Rifampicin, Cyclosporin A).

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Scintillation fluid and counter.

-

Cell lysis buffer (e.g., 0.1% SDS in PBS).

-

BCA Protein Assay Kit.

Procedure:

-

Seed HEK293-OATP1B1 and mock cells in 24-well plates and culture to confluence.

-

Wash cells twice with pre-warmed HBSS.

-

Pre-incubate cells for 10 minutes at 37°C with HBSS containing a range of concentrations of the test compound or positive control.

-

Initiate the uptake by adding the radiolabeled probe substrate (at a concentration close to its Km) to the wells.

-

Incubate for a predetermined time (within the linear range of uptake, typically 1-5 minutes) at 37°C.

-

Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells with lysis buffer.

-

Determine the radioactivity in an aliquot of the lysate by liquid scintillation counting.

-

Determine the protein concentration in another aliquot of the lysate using the BCA assay.

-

Calculate the net OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

OATP1B1 Substrate Assessment Assay

This assay determines if a test compound is a substrate of OATP1B1.

Materials:

-

Same as in the inhibition assay, with the test compound being radiolabeled or quantifiable by LC-MS/MS.

Procedure:

-

Seed HEK293-OATP1B1 and mock cells in 24-well plates.

-

Wash cells twice with pre-warmed HBSS.

-

Initiate uptake by adding the test compound at various concentrations to the wells.

-

Incubate for different time points (e.g., 1, 2, 5, 10 minutes) at 37°C to determine the initial rate of uptake.

-

Terminate uptake and wash cells as described previously.

-

Lyse the cells and quantify the intracellular concentration of the test compound.

-

Determine the protein concentration.

-

Calculate the net OATP1B1-mediated uptake.

-

Plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathways and Regulatory Considerations

The expression and activity of OATP1B1 are regulated by various transcription factors and signaling pathways. While the direct interaction of statins with these pathways is not the primary focus, understanding the regulatory landscape of OATP1B1 is crucial for a comprehensive assessment of drug disposition.

Conclusion

The interaction between HMG-CoA reductase inhibitors and the OATP1B1 transporter is a critical factor influencing the pharmacokinetics and clinical outcomes of statin therapy. This guide has provided a detailed overview of this interaction, including the underlying mechanisms, quantitative data for representative statins, and robust experimental protocols for in vitro assessment. A thorough understanding of the OATP1B1-mediated transport of statins is essential for drug development professionals to mitigate the risks of DDIs and to develop safer and more effective lipid-lowering therapies. Further research into the specific interactions of novel HMG-CoA reductase inhibitors with OATP1B1 and the impact of genetic variants of SLCO1B1 will continue to refine our ability to personalize statin treatment.

References

- 1. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethnic variability in the plasma exposures of OATP1B1 substrates such as HMG-CoA reductase inhibitors: a kinetic consideration of its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Organic Anion Transporting Polypeptide (OATP1B1/SLCO1B1) Genetic Polymorphism on Statin Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Organic Anion Transporting Polypeptide (OATP)1B1 and OATP1B3 as Important Regulators of the Pharmacokinetics of Substrate Drugs [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Differential interaction of 3-hydroxy-3-methylglutaryl-coa reductase inhibitors with ABCB1, ABCC2, and OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-sensitive interaction of HMG-CoA reductase inhibitors (statins) with organic anion transporting polypeptide 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of HMG-CoA Reductase-IN-1

Disclaimer: Information regarding a specific molecule designated "HMG-CoA Reductase-IN-1" is not available in the public domain as of late 2025. This guide, therefore, provides a comprehensive framework for the characterization of a novel HMG-CoA reductase inhibitor, using this compound as a representative placeholder. The data and protocols presented are based on established research on other HMG-CoA reductase inhibitors, such as statins and various natural compounds.

Introduction to HMG-CoA Reductase Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Inhibition of HMGCR is a clinically validated strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and is the primary mechanism of action for the widely prescribed statin drugs.[2][3][4] By competitively inhibiting HMGCR, these drugs reduce intracellular cholesterol production, leading to an upregulation of LDL receptors on the liver surface and increased clearance of LDL cholesterol from the bloodstream.[1][5]

Beyond their cholesterol-lowering effects, HMGCR inhibitors exhibit a range of pleiotropic effects, including improved endothelial function, anti-inflammatory actions, and stabilization of atherosclerotic plaques.[6][7] This technical guide outlines the key biological activities of a novel HMGCR inhibitor, this compound, and provides the experimental framework for its evaluation.

Quantitative In Vitro Activity

The primary measure of a direct enzyme inhibitor's potency is its half-maximal inhibitory concentration (IC50). For HMGCR inhibitors, this is typically determined through in vitro enzymatic assays. The following tables summarize the reported IC50 values for several known HMGCR inhibitors, providing a benchmark for evaluating the potency of this compound.

| Compound | IC50 (nM) | Notes |

| Pravastatin | 40.6 | A commonly used statin for comparison.[8] |

| Atorvastatin | - | A potent statin; specific IC50 can vary by assay. |

| Simvastatin | - | A lipophilic statin. |

| Rosuvastatin | - | A potent, hydrophilic statin. |

| Caffeic Acid | 10,162 | A natural compound with reported HMGCR inhibitory activity.[8] |

| Carvacrol | 78,230 | A monoterpene with HMGCR inhibitory potential.[9] |

| Geraniol | 72,910 | A monoterpene with HMGCR inhibitory potential.[9] |

Table 1: In Vitro HMG-CoA Reductase Inhibitory Activity of Selected Compounds.

Mechanism of Action and Cellular Effects

This compound is hypothesized to act as a competitive inhibitor of HMG-CoA reductase, binding to the enzyme's active site and preventing the binding of the natural substrate, HMG-CoA. This leads to a cascade of cellular events aimed at restoring cholesterol homeostasis.

References

- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. droracle.ai [droracle.ai]

- 4. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]

- 5. youtube.com [youtube.com]

- 6. Item - Pleiotropic effects of HMG-CoA reductase inhibitors : studies in vitro and in vivo - Karolinska Institutet - Figshare [openarchive.ki.se]

- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. tandfonline.com [tandfonline.com]

HMG-CoA Reductase-IN-1 role in cholesterol biosynthesis

An In-depth Technical Guide on the Role of HMG-CoA Reductase Inhibitors in Cholesterol Biosynthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors in the regulation of cholesterol biosynthesis. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, the metabolic cascade responsible for endogenous cholesterol production. Its inhibition is a cornerstone of modern lipid-lowering therapy. This document details the mechanism of action of these inhibitors, presents comparative quantitative data, outlines key experimental protocols for their evaluation, and illustrates the critical biochemical pathways and experimental workflows. For the purpose of this guide, we will refer to a representative inhibitor as "HMG-CoA Reductase-IN-1" (IN-1) to illustrate these principles.

Introduction: The Cholesterol Biosynthesis Pathway

Cholesterol, a crucial component of animal cell membranes, is also a precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[1] Its synthesis is a complex, multi-step process known as the mevalonate pathway, which primarily occurs in the liver.[2] The pathway begins with acetyl-CoA and proceeds through numerous enzymatic reactions.[3][4]

The conversion of HMG-CoA to mevalonate, catalyzed by the endoplasmic reticulum-bound enzyme HMG-CoA reductase (HMGR), is the committed and rate-limiting step of this pathway.[2] This makes HMGR a primary target for pharmacological intervention to control cholesterol levels. The reaction is an irreversible process that consumes two molecules of NADPH.

Mechanism of Action: this compound

HMG-CoA reductase inhibitors, a class of drugs commonly known as statins, function as competitive inhibitors of the HMGR enzyme. They typically contain a moiety that is structurally similar to the HMG portion of the natural substrate, HMG-CoA. This structural mimicry allows them to bind to the active site of the HMGR enzyme with high affinity.

By occupying the active site, this compound prevents the binding of the endogenous substrate, HMG-CoA, thereby blocking the synthesis of mevalonate and all subsequent downstream products, including cholesterol. This inhibition leads to a reduction in intracellular cholesterol concentrations.

The cellular response to this cholesterol depletion is a key aspect of the inhibitor's therapeutic effect. The reduction in intracellular cholesterol triggers a feedback loop, primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). This leads to an upregulation in the expression of the gene encoding the low-density lipoprotein (LDL) receptor. Consequently, more LDL receptors are trafficked to the cell surface, which increases the clearance of LDL-cholesterol from the bloodstream, thereby lowering plasma cholesterol levels.

Signaling and Metabolic Pathways

Cholesterol Biosynthesis Pathway

The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the critical step catalyzed by HMG-CoA reductase and the point of inhibition by this compound.

Cellular Feedback Mechanism

Inhibition of HMGR triggers a compensatory feedback mechanism that results in the lowering of circulating LDL cholesterol.

Quantitative Data: Inhibitor Potency

The potency of an HMGR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both parameters indicate higher potency. The table below presents IC50 and Ki values for several well-characterized statins for comparative purposes.

| Inhibitor | IC50 (nM) | Ki (nM) | Reference |

| Atorvastatin | 8.2 - 19.7 | - | [3] |

| Rosuvastatin | 2.98 - 5.4 | - | [3] |

| Simvastatin (acid form) | 11.2 - 19.4 | 0.1 - 0.2 | [3] |

| Pravastatin | 13.4 - 44.1 | - | [3] |

| Fluvastatin | 8 | - | |

| Pitavastatin | 6.8 - 7.86 | - | [3] |

| Mevastatin | 23 | 1.4 |

Note: Values can vary depending on assay conditions and the source of the enzyme (e.g., human, rat).

Experimental Protocols

The primary method for evaluating the efficacy of a potential HMGR inhibitor like IN-1 is the in vitro HMG-CoA reductase activity assay.

HMG-CoA Reductase (HMGR) Activity/Inhibitor Screening Assay

Principle: This assay measures the activity of HMGR by spectrophotometrically monitoring the rate of NADPH consumption, which is observed as a decrease in absorbance at 340 nm. The reaction catalyzed by HMGR is:

HMG-CoA + 2 NADPH + 2 H+ → Mevalonate + 2 NADP+ + CoA-SH

The rate of decrease in A340 is directly proportional to the enzyme's activity. When an inhibitor is present, this rate is reduced.

Materials:

-

Purified HMG-CoA Reductase (catalytic domain)

-

HMG-CoA Reductase Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.5, containing DTT and EDTA)

-

NADPH solution

-

HMG-CoA (Substrate) solution

-

Test Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Pravastatin)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation: Prepare all reagents as required. The Assay Buffer should be pre-warmed to 37°C. Reconstitute lyophilized components (Enzyme, NADPH, HMG-CoA) in Assay Buffer or ultrapure water as specified by the supplier. Keep enzyme on ice during use.

-

Reaction Setup: Prepare wells in the 96-well plate for the Blank (no enzyme), Enzyme Control (no inhibitor), Positive Control, and Test Inhibitor (IN-1) at various concentrations.

-

Blank/Background Control: Contains Assay Buffer, NADPH, and HMG-CoA.

-

Enzyme Control (100% Activity): Contains Assay Buffer, NADPH, HMG-CoA, and HMGR enzyme.

-

Inhibitor Wells: Contains Assay Buffer, NADPH, HMG-CoA, HMGR enzyme, and the Test Inhibitor (IN-1) at the desired concentration.

-

-

Assay Protocol (Example volumes for a 200 µL reaction): a. Add 170 µL of Assay Buffer to all wells. b. Add 10 µL of NADPH solution to all wells. c. Add 2 µL of Test Inhibitor solution (or solvent for the Enzyme Control) to the appropriate wells. d. Add 10 µL of HMGR enzyme to all wells except the Blank. Mix gently. e. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme. f. Initiate the reaction by adding 10 µL of HMG-CoA substrate solution to all wells.

-

Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and measure the absorbance at 340 nm in kinetic mode. Record readings every 1-2 minutes for a total of 10-20 minutes.

-

Data Analysis: a. Calculate the rate of NADPH consumption (ΔA340/min) for each well using the linear portion of the kinetic curve. b. Subtract the rate of the Blank from all other readings to correct for background NADPH oxidation. c. Determine the percent inhibition for each concentration of IN-1 using the formula: % Inhibition = [1 - (RateInhibitor / RateEnzyme Control)] x 100 d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the HMGR inhibitor screening assay.

Conclusion

HMG-CoA reductase inhibitors, represented here by this compound, are powerful tools for modulating the cholesterol biosynthesis pathway. Their mechanism of action, centered on the competitive inhibition of the pathway's rate-limiting enzyme, is well-established and leads to a significant reduction in both cholesterol synthesis and circulating LDL-cholesterol levels. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel HMGR inhibitors. For professionals in drug development, a thorough understanding of these biochemical pathways, regulatory mechanisms, and evaluation methodologies is essential for the discovery of next-generation therapeutics for hypercholesterolemia and associated cardiovascular diseases.

References

Structural Analysis of HMG-CoA Reductase Bound to Atorvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase in complex with the inhibitor atorvastatin. Atorvastatin, a member of the statin class of drugs, is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][2] Understanding the molecular interactions between HMG-CoA reductase and its inhibitors is crucial for the development of novel therapeutics for hypercholesterolemia and related cardiovascular diseases.

Structural Overview of Human HMG-CoA Reductase

Human HMG-CoA reductase is a transmembrane glycoprotein anchored in the endoplasmic reticulum.[3] The catalytic domain of the enzyme, which is the target of statins, is soluble in the cytoplasm and forms a homotetramer. Each monomer of the catalytic domain is composed of three subdomains: a small N-terminal domain, a large L-domain that constitutes the primary binding site for HMG-CoA, and a small S-domain responsible for binding the cofactor NADPH.[3][4] The active site is located at the interface of two monomers within a dimer.[4]

The crystal structure of the catalytic portion of human HMG-CoA reductase in complex with various statins, including atorvastatin, has been elucidated, providing detailed insights into the mechanism of inhibition.[5][6] The PDB entry 1HWK provides the crystal structure of the human HMG-CoA reductase catalytic domain in complex with atorvastatin.[1][5] More recently, a cryo-electron microscopy structure has also been determined (PDB ID: 8PKN).[7]

Quantitative Analysis of Atorvastatin Binding

Atorvastatin exhibits high-affinity binding to HMG-CoA reductase, with inhibition constants (Ki) in the nanomolar range.[5][6] The binding thermodynamics of various statins have been characterized, revealing the contributions of enthalpy and entropy to the binding affinity.

| Inhibitor | PDB ID | Ki (nM) | IC50 (nM) | Binding Enthalpy (ΔH) (kcal/mol) |

| Atorvastatin | 1HWK | 6.2[5] | 0.39 µM - 32.1 µM[5] | -9.3[8][9] |

| Rosuvastatin | - | 2 - 5 | - | -9.3[8][9] |

| Simvastatin | - | ~1 | 3 - 20[10] | - |

| Pravastatin | - | 250[8][9] | - | 0[8][9] |

| Fluvastatin | - | 28 | - | 0[8][9] |

| Cerivastatin | - | 10 | - | - |

Table 1: Quantitative Binding Data for Selected Statins to HMG-CoA Reductase. The Ki and IC50 values represent the inhibitory potency, while the binding enthalpy indicates the change in heat upon binding.

Molecular Interactions of Atorvastatin with HMG-CoA Reductase

The binding of atorvastatin to HMG-CoA reductase is characterized by a network of hydrogen bonds and hydrophobic interactions within the active site. The HMG-like moiety of atorvastatin occupies the same binding pocket as the HMG portion of the natural substrate, HMG-CoA.[6] The hydrophobic rings of atorvastatin form additional interactions that contribute to its high affinity.

Key amino acid residues in human HMG-CoA reductase that interact with atorvastatin include:

-

Serine 684, Aspartate 690, Lysine 691, and Lysine 692: Form polar interactions with the HMG-like moiety of the statin.[3]

-

Glutamate 559 and Aspartate 767: Form hydrogen bonds with the hydroxyl group of the statin.[3]

-

Arginine 590: Interacts with the fluorophenyl group of atorvastatin.[11]

These interactions effectively block the binding of HMG-CoA to the active site, thereby inhibiting the catalytic activity of the enzyme.[5][6]

Signaling Pathway: The Mevalonate Pathway

HMG-CoA reductase catalyzes a critical step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.[12][13] These isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, are vital for various cellular processes, including protein prenylation.[14] Inhibition of HMG-CoA reductase by atorvastatin leads to a reduction in the cellular pool of mevalonate and its downstream products.

Experimental Protocols

HMG-CoA Reductase Enzyme Inhibition Assay (Colorimetric)

This protocol is based on commercially available kits and measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[15]

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA reductase assay buffer

-

HMG-CoA substrate solution

-

NADPH solution

-

Atorvastatin (or other inhibitor) solution

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep the enzyme on ice.

-

Assay Plate Setup:

-

Sample Wells: Add 0.5–15 mU of HMG-CoA reductase to each well.

-

Positive Control Wells: Add a known amount of HMG-CoA reductase.

-

Inhibitor Control Wells: Add HMG-CoA reductase and the inhibitor (atorvastatin).

-

Reagent Background Control Wells: Add assay buffer only.

-

Adjust the final volume in each well with assay buffer.

-

-

Reaction Initiation: Add the NADPH solution to all wells, followed by the HMG-CoA substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 20 seconds) for up to 10 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rate in the inhibitor-containing wells to the control wells.

X-ray Crystallography of HMG-CoA Reductase-Atorvastatin Complex

This protocol outlines a general workflow for determining the crystal structure of a protein-ligand complex.[16][17][18]

Materials:

-

Highly purified HMG-CoA reductase catalytic domain

-

Atorvastatin

-

Crystallization buffers and screens

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Protein Expression and Purification: Express the catalytic domain of human HMG-CoA reductase in a suitable expression system (e.g., E. coli) and purify to homogeneity.[5]

-

Complex Formation (Co-crystallization):

-

Incubate the purified protein with a molar excess of atorvastatin to ensure saturation of the binding sites.

-

The final concentration of the protein-ligand complex is typically 10-20 mg/mL.[16]

-

-

Crystallization:

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of buffer conditions (pH, precipitant, and additives).

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully transfer the obtained crystals to a cryoprotectant solution (to prevent ice formation during freezing) that also contains atorvastatin.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer in the X-ray beam.

-

Collect a complete diffraction dataset.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Use molecular replacement with a known HMG-CoA reductase structure to solve the phase problem.

-

Build the atomic model of the protein-atorvastatin complex into the electron density map and refine the structure to obtain the final coordinates.

-

Conclusion

The structural and functional analysis of HMG-CoA reductase in complex with atorvastatin provides a detailed molecular understanding of its inhibitory mechanism. This knowledge is invaluable for the rational design of new and improved inhibitors with enhanced potency and selectivity. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the interactions of HMG-CoA reductase with other ligands and to advance the development of novel therapies for cholesterol management.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]

- 4. mdpi.com [mdpi.com]

- 5. rcsb.org [rcsb.org]

- 6. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DSpace [helda.helsinki.fi]

- 11. community.gep.wustl.edu [community.gep.wustl.edu]

- 12. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 13. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

In Vitro Characterization of HMG-CoA Reductase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][2] Inhibition of this enzyme is a clinically validated strategy for lowering cholesterol levels and treating cardiovascular diseases.[1][3][4][5] This document outlines the key experimental protocols, data presentation standards, and relevant biological pathways for the in vitro assessment of novel HMG-CoA reductase inhibitors, using HMG-CoA Reductase-IN-1 as a representative compound.

Core Concepts in HMG-CoA Reductase Inhibition

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis.[2][6] Inhibitors of this enzyme, such as the widely prescribed statin drugs, act as competitive inhibitors that bind to the active site of HMG-CoA reductase, preventing the substrate HMG-CoA from binding.[1][4][5] This competitive inhibition reduces the production of mevalonate and, consequently, cholesterol.[1][7] The subsequent decrease in intracellular cholesterol levels leads to the upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[1][7]

Quantitative Data Summary

The in vitro potency and binding characteristics of a novel HMG-CoA reductase inhibitor are determined through various assays. The following tables summarize key quantitative data for this compound in comparison to known inhibitors.

Table 1: Enzymatic Inhibition Data

| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Atorvastatin | 8[8] | ~14[9] | Competitive[1] |

| Fluvastatin | 8[8][10] | - | Competitive[8][10] |

| Simvastatin | - | 0.2[8] | Competitive[1] |

| Lovastatin | 3.4[8][10] | - | Competitive[1] |

| Rosuvastatin | 11[10] | - | Competitive[8][10] |

| Pravastatin | - | ~1[8] | Competitive[1] |

| Cerivastatin | - | 1.3[11] | Competitive |

| Pitavastatin | 6.8[11] | - | Competitive[11] |

Table 2: Binding Affinity Data

| Compound | Binding Energy (ΔG, kcal/mol) |

| This compound | Data to be determined |

| Pitavastatin | -8.24[12] |

| Atorvastatin | -5.49[12] |

| Simvastatin | -6.50[12] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HMG-CoA Reductase Activity/Inhibitor Screening Assay (Colorimetric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[13][14]

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

-

HMG-CoA Reductase Assay Buffer

-

Recombinant HMG-CoA Reductase enzyme

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Test inhibitor (this compound)

-

Positive control inhibitor (e.g., Atorvastatin)[13]

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The HMG-CoA Reductase Assay Buffer should be pre-warmed to 37°C.[13]

-

Sample Preparation:

-

Test Inhibitor: Prepare a 100X stock solution of the test inhibitor in a suitable solvent.[13]

-

Enzyme Control (EC): In a well, add 5 µl of the reconstituted HMG-CoA Reductase.

-

Test Inhibitor Well: In a separate well, add 5 µl of HMG-CoA Reductase and 2 µl of the 100X test inhibitor solution.[13]

-

Positive Control: In another well, add 5 µl of HMG-CoA Reductase and a known inhibitor like Atorvastatin.[13]

-

Reagent Background Control: Add 10 µl of the assay buffer to a well.[13]

-

-

Adjust the volume in all wells to 10 µl with the HMG-CoA Reductase Assay Buffer.[13]

-

Reaction Mix Preparation: Prepare a reaction mix containing the HMG-CoA substrate and NADPH in the assay buffer.

-

Initiate Reaction: Add the reaction mix to each well to bring the final volume to 100 µl.

-

Measurement: Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for a set duration.

-

Data Analysis: Calculate the rate of NADPH consumption from the change in absorbance over time. The percentage of inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells, as HMG-CoA reductase activity is also linked to cell proliferation.[15]

Materials:

-

Cancer cell line (e.g., MYC-expressing tumor cells)[16]

-

Cell culture medium

-

[³H]thymidine

-

Test inhibitor (this compound)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the test inhibitor.[16]

-

Radiolabeling: After a predetermined incubation period (e.g., 24 or 48 hours), pulse the cells with [³H]thymidine for 18 hours.[16]

-

Harvesting: Harvest the cells onto filter mats.

-

Measurement: Measure the incorporation of [³H]thymidine using a scintillation counter.[16]

-

Data Analysis: The results are typically expressed as the mean of triplicate experiments, and the effect on proliferation is determined by comparing the treated cells to untreated controls.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow for characterizing an HMG-CoA reductase inhibitor.

Caption: Cholesterol biosynthesis pathway and the point of inhibition.

Caption: Experimental workflow for in vitro characterization.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 5. droracle.ai [droracle.ai]

- 6. In silico characterization and differential expression pattern analysis of conserved HMG CoA reductase domain isolated from Aconitum balfourii Stapf - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

- 10. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]

- 16. ashpublications.org [ashpublications.org]

An In-Depth Technical Guide to HMG-CoA Reductase-IN-1 and its Interaction with the Isoprenoid Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HMG-CoA Reductase-IN-1, a potent inhibitor of the rate-limiting enzyme in the isoprenoid (mevalonate) pathway. The document details the inhibitor's known properties, its mechanism of action, and its potential impact on the biosynthesis of cholesterol and other essential isoprenoids. Furthermore, this guide furnishes detailed experimental protocols for assessing the activity of HMG-CoA reductase and quantifying key downstream intermediates of the isoprenoid pathway. Visualizations of the relevant biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction: The Isoprenoid Pathway and HMG-CoA Reductase

The isoprenoid pathway, also known as the mevalonate pathway, is a fundamental metabolic cascade in eukaryotic cells responsible for the synthesis of a diverse array of vital molecules from acetyl-CoA. These products include cholesterol, steroid hormones, dolichols (essential for N-linked glycosylation), and the isoprenoid precursors farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). FPP and GGPP are critical for the post-translational modification (prenylation) of small GTPases, which are key regulators of numerous cellular processes.

The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting step in this pathway, catalyzing the conversion of HMG-CoA to mevalonate. Due to its pivotal role, HMG-CoA reductase is a major target for therapeutic intervention, most notably by the statin class of drugs used to lower cholesterol levels.

Profile of this compound

This compound is a research compound identified as a potent inhibitor of HMG-CoA reductase. Its activity is predicted based on quantitative structure-activity relationship (QSAR) modeling, which also suggests a high affinity for the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter crucial for the hepatic uptake of statins.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₉N₃O₇ |

| Molecular Weight | 507.54 g/mol |

Quantitative Biological Activity

The following data is derived from predictive modeling studies.

| Parameter | Value | Description |

| pIC₅₀ (HMG-CoA Reductase) | 8.54 | The negative logarithm of the half-maximal inhibitory concentration, indicating high predicted inhibitory potency against HMG-CoA reductase. |

| pKm (OATP1B1) | 1.98 | The negative logarithm of the Michaelis constant, suggesting a high predicted affinity for the OATP1B1 transporter. |

Mechanism of Action and Impact on the Isoprenoid Pathway

This compound is predicted to act as a competitive inhibitor of HMG-CoA reductase, binding to the active site of the enzyme and preventing the conversion of HMG-CoA to mevalonate. This inhibition has significant downstream consequences for the isoprenoid pathway.

By blocking the production of mevalonate, this compound is expected to lead to a reduction in the cellular pools of all subsequent isoprenoid pathway intermediates, including:

-

Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP): The fundamental five-carbon building blocks of isoprenoids.

-

Farnesyl pyrophosphate (FPP): A fifteen-carbon isoprenoid crucial for the farnesylation of proteins like Ras and as a precursor for squalene synthesis.

-

Geranylgeranyl pyrophosphate (GGPP): A twenty-carbon isoprenoid essential for the geranylgeranylation of proteins such as Rho and Rab.

-

Squalene and Cholesterol: Key molecules for membrane structure and precursor for steroid hormones and bile acids.

-

Dolichol: A long-chain isoprenoid required for the synthesis of N-linked glycoproteins.

-

Ubiquinone (Coenzyme Q10): An essential component of the electron transport chain.

The depletion of these molecules can have profound effects on cellular function, impacting cell signaling, proliferation, and membrane integrity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its effects on the isoprenoid pathway.

In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol describes a standard method for measuring the enzymatic activity of HMG-CoA reductase by monitoring the consumption of its co-factor, NADPH.

4.1.1. Materials

-

Recombinant human HMG-CoA reductase (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

4.1.2. Procedure

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1X assay buffer from a concentrated stock. Reconstitute lyophilized reagents as per the manufacturer's instructions.

-

Reaction Setup: In a 96-well microplate, prepare the following reactions (final volume of 200 µL):

-

Blank: 188 µL Assay Buffer + 12 µL HMG-CoA

-

Enzyme Control: 184 µL Assay Buffer + 4 µL NADPH + 12 µL HMG-CoA

-

Inhibitor Wells: 182 µL Assay Buffer + 4 µL NADPH + 12 µL HMG-CoA + 2 µL this compound (at various concentrations)

-

-

Initiate Reaction: Add 2 µL of HMG-CoA reductase enzyme solution to the Enzyme Control and Inhibitor wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each well. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100 Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Quantification of Intracellular Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) by LC-MS/MS

This protocol outlines a method for the extraction and quantification of FPP and GGPP from cultured cells treated with an HMG-CoA reductase inhibitor.

4.2.1. Materials

-

Cultured cells (e.g., HepG2, HEK293)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Extraction Solvent (e.g., a mixture of butanol, ammonium hydroxide, and ethanol)

-

Internal standards (e.g., deuterated FPP and GGPP)

-

Ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

4.2.2. Procedure

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold PBS and harvest them. Lyse the cells using a suitable method (e.g., sonication) in the presence of the internal standards.

-

Extraction: Add the extraction solvent to the cell lysate, vortex thoroughly, and centrifuge to separate the phases. Collect the organic phase containing the isoprenoids.

-

Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., methanol/water).

-

LC-MS/MS Analysis: Inject the prepared sample onto the UHPLC-MS/MS system.

-

Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution program to separate FPP and GGPP.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for FPP, GGPP, and their respective internal standards.

-

-

Data Analysis: Quantify the concentrations of FPP and GGPP in the samples by comparing the peak area ratios of the analytes to their corresponding internal standards against a standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the isoprenoid pathway, the mechanism of HMG-CoA reductase inhibition, and a typical experimental workflow for inhibitor screening.

Caption: The Isoprenoid (Mevalonate) Pathway and the Site of Inhibition by this compound.

Caption: General Experimental Workflow for Characterizing an HMG-CoA Reductase Inhibitor.

Conclusion

This compound represents a potent, computationally predicted inhibitor of a key enzyme in the isoprenoid pathway. This technical guide provides the foundational knowledge, including its properties, mechanism of action, and relevant experimental protocols, necessary for researchers and drug development professionals to further investigate this compound and its potential therapeutic applications. The provided methodologies offer a starting point for robust in vitro and cell-based characterization of this compound and other novel inhibitors of this critical metabolic pathway.

Methodological & Application

Application Notes and Protocols for HMG-CoA Reductase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMG-CoA Reductase-IN-1 is a computationally designed potential inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This molecule was identified through quantitative structure-activity relationship (QSAR) modeling as having high predicted inhibitory activity against HMG-CoA reductase (HMGR) and affinity for the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter crucial for hepatic uptake of statins.[1][2][3] These characteristics suggest its potential as a liver-selective therapeutic agent for hypercholesterolemia with a possibly reduced side-effect profile.[3]

These application notes provide a summary of the predicted quantitative data for this compound and present detailed, representative experimental protocols for the in vitro evaluation of novel HMG-CoA reductase inhibitors. While specific experimental data for this compound is not yet available in published literature, the following protocols outline the standard methodologies that would be employed to validate its activity.

Quantitative Data

The following table summarizes the in silico predicted activity of this compound and provides a comparison with the experimentally determined values of well-established HMG-CoA reductase inhibitors (statins).

| Compound | pIC50 (HMGR) | IC50 (HMGR) | pKm (OATP1B1) | Notes |

| This compound | 8.54 | ~2.88 nM | 1.98 | Predicted values from QSAR modeling.[1] |

| Atorvastatin | - | 8 nM | - | A widely prescribed statin. |

| Rosuvastatin | - | 5 nM | - | A potent statin. |

| Pravastatin | 7.4 (predicted) | ~39.8 nM (predicted) | - | A first-generation statin.[3] |

| Lovastatin | - | 23 nM | - | A naturally derived statin. |

| Simvastatin | - | 11 nM | - | A derivative of lovastatin. |

Note: The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The pKm is the negative logarithm of the Michaelis constant (Km) and indicates the affinity for the OATP1B1 transporter.

Signaling Pathway

HMG-CoA reductase is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids. Inhibition of HMG-CoA reductase leads to a downstream reduction in cholesterol levels.

Caption: Inhibition of HMG-CoA Reductase by this compound in the mevalonate pathway.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of a novel HMG-CoA reductase inhibitor.

In Vitro HMG-CoA Reductase Activity and Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available HMG-CoA reductase activity assay kits and is designed to measure the enzymatic activity of HMGR by monitoring the decrease in NADPH absorbance at 340 nm.[4][5][6]

A. Materials and Reagents:

-

HMG-CoA Reductase Assay Buffer

-

Recombinant Human HMG-CoA Reductase

-

HMG-CoA substrate

-

NADPH

-

Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Atorvastatin, 10 mM)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

B. Reagent Preparation:

-

HMG-CoA Reductase Assay Buffer: Pre-warm to 37°C before use.

-

HMG-CoA Reductase: Reconstitute in HMG-CoA Reductase Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.

-

HMG-CoA: Reconstitute in dH2O, ensure complete dissolution. Aliquot and store at -20°C. Keep on ice during use.

-

NADPH: Reconstitute in dH2O, ensure complete dissolution. Aliquot and store at -20°C.

-

Test Inhibitor: Prepare a stock solution (e.g., 100X the final desired concentration) in a suitable solvent.

C. Assay Protocol:

-

Sample Preparation (per well):

-

Test Inhibitor Wells: Add 2 µL of the test inhibitor solution and 5 µL of reconstituted HMG-CoA Reductase.

-

Enzyme Control (EC) Well: Add 5 µL of reconstituted HMG-CoA Reductase and 2 µL of the solvent used for the test inhibitor.

-

Positive Control Well: Add 5 µL of reconstituted HMG-CoA Reductase and 2 µL of the positive control inhibitor.

-

Reagent Background Control Well: Add 10 µL of HMG-CoA Reductase Assay Buffer.

-

Adjust the volume in all wells to 10 µL with HMG-CoA Reductase Assay Buffer.

-

-

Reaction Mix Preparation (per well):

-

Prepare a master mix containing:

-

174 µL HMG-CoA Reductase Assay Buffer

-

12 µL HMG-CoA solution

-

4 µL NADPH solution

-

-

-

Measurement:

-

Add 190 µL of the reaction mix to each well.

-

Immediately start measuring the absorbance at 340 nm in a microplate reader at 37°C.

-

Take kinetic readings every 1-2 minutes for a total of 10-20 minutes.

-

D. Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340) for each well in the linear portion of the curve.

-

The percent inhibition can be calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Inhibitor) / Rate_EC] * 100

-

To determine the IC50 value, plot the percent inhibition against a range of test inhibitor concentrations and fit the data to a dose-response curve.

OATP1B1-Mediated Uptake Assay in Transfected Cells

This protocol is a representative method to assess the affinity of a test compound for the OATP1B1 transporter, which is crucial for its liver-specific uptake.

A. Materials and Reagents:

-

HEK293 cells stably transfected with OATP1B1 (and corresponding mock-transfected control cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4)

-

Test compound (this compound)

-

Known OATP1B1 substrate (e.g., [3H]-Estrone-3-sulfate or a fluorescent substrate)

-

Known OATP1B1 inhibitor (e.g., Rifamycin SV)

-

24-well cell culture plates

-

Scintillation counter or fluorescence plate reader

B. Assay Protocol:

-

Cell Seeding: Seed OATP1B1-transfected and mock-transfected HEK293 cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cell monolayers with pre-warmed uptake buffer and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the radiolabeled or fluorescent OATP1B1 substrate along with varying concentrations of the test inhibitor (this compound).

-

Incubation: Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.

-

Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.

-

Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Measure the amount of substrate taken up by the cells using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

C. Data Analysis:

-

Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-transfected cells to determine the OATP1B1-specific uptake.

-

Calculate the percentage of inhibition of the OATP1B1-specific uptake at each concentration of the test inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test inhibitor concentration. The Km value can be derived from further kinetic studies.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HMG-CoA reductase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assaygenie.com [assaygenie.com]

- 5. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 6. abcam.com [abcam.com]

Application Notes and Protocols for HMG-CoA Reductase-IN-1 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] Inhibition of HMG-CoA reductase is a well-established therapeutic strategy for the management of hypercholesterolemia. HMG-CoA Reductase-IN-1 is a potent inhibitor of HMG-CoA reductase with a pIC50 of 8.54.[3][4] This document provides detailed protocols for a cell-based assay to characterize the activity of this compound, including its effect on intracellular cholesterol levels and its potential cytotoxicity. The human hepatoma cell line, HepG2, is used as a model system due to its high endogenous expression of HMG-CoA reductase and its central role in cholesterol metabolism.

Signaling Pathway

This compound acts as a competitive inhibitor of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonic acid, a key precursor in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in the intracellular pool of cholesterol.

Figure 1. HMG-CoA Reductase Signaling Pathway

Experimental Protocols

Cell Culture and Maintenance

The human hepatoma cell line, HepG2, is a suitable model for this assay.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Molecular Weight of this compound: 507.54 g/mol [3]

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 5.08 mg of this compound in 1 mL of DMSO.

-

Mix thoroughly by vortexing until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

Cell-Based Assay Workflow

The following diagram outlines the general workflow for the cell-based assay.

Figure 2. Experimental Workflow

Protocol 1: Determination of Intracellular Cholesterol using Amplex® Red Cholesterol Assay Kit

This protocol provides a quantitative measurement of total intracellular cholesterol.

-

Materials:

-

HepG2 cells

-

96-well clear-bottom black plates

-

This compound

-

Amplex® Red Cholesterol Assay Kit

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

-

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom black plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in growth medium. A suggested concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Remove the growth medium from the cells and add 100 µL of the compound dilutions.

-

Incubate for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells twice with 100 µL of cold PBS.

-

Add 50 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.

-

-

Cholesterol Measurement:

-

Follow the manufacturer's protocol for the Amplex® Red Cholesterol Assay Kit. Briefly, a working solution of Amplex® Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase is added to the cell lysates.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (excitation ~560 nm, emission ~590 nm).

-

-